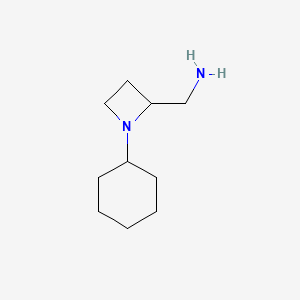

(1-Cyclohexylazetidin-2-yl)methanamine

Descripción

(1-Cyclohexylazetidin-2-yl)methanamine is a secondary amine characterized by a cyclohexyl group attached to an azetidine (four-membered saturated nitrogen heterocycle) ring, with a methanamine (-CH2NH2) substituent at the 2-position of the azetidine. This compound combines the conformational rigidity of the azetidine ring with the lipophilic bulk of the cyclohexyl group, making it a candidate for pharmacological studies targeting central nervous system (CNS) receptors or enzymes where steric and electronic properties are critical.

Propiedades

IUPAC Name |

(1-cyclohexylazetidin-2-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2/c11-8-10-6-7-12(10)9-4-2-1-3-5-9/h9-10H,1-8,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBKIBQJUVGCHNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CCC2CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1-Cyclohexylazetidin-2-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylamine with a suitable azetidine precursor, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production methods for (1-Cyclohexylazetidin-2-yl)methanamine are not widely documented, likely due to its specialized applications. large-scale synthesis would generally follow similar principles as laboratory synthesis, with optimizations for yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

(1-Cyclohexylazetidin-2-yl)methanamine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexylazetidinone, while reduction could produce different amine derivatives .

Aplicaciones Científicas De Investigación

Pharmacological Studies

(1-Cyclohexylazetidin-2-yl)methanamine has been investigated for its role as a potential antagonist for various receptors, notably the CCR2 receptor, which is involved in inflammatory responses. Its structural characteristics allow it to modulate biological pathways associated with several diseases.

Key Findings:

- CCR2 Antagonism : This compound has shown promise in inhibiting the CCR2 receptor, which is implicated in conditions such as multiple sclerosis and rheumatoid arthritis, suggesting its potential use in treating inflammatory diseases .

Neuroscience Research

Research indicates that (1-Cyclohexylazetidin-2-yl)methanamine may have implications for neurological disorders. Its interaction with neurotransmitter systems could provide insights into treatments for conditions like depression and anxiety.

Case Study Example :

- In vitro studies demonstrated that derivatives of similar azetidine compounds exhibited neuroprotective effects, potentially leading to the development of new antidepressants or anxiolytics .

Antimicrobial Activity

There is emerging interest in the antimicrobial properties of azetidine derivatives, including (1-Cyclohexylazetidin-2-yl)methanamine. Preliminary studies suggest that it may exhibit activity against multi-drug resistant bacterial strains.

Data Table: Antimicrobial Efficacy

| Compound | Bacterial Strain Tested | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| (1-Cyclohexylazetidin-2-yl)methanamine | Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | ||

| Pseudomonas aeruginosa | 10 |

Synthesis and Mechanism of Action

The synthesis of (1-Cyclohexylazetidin-2-yl)methanamine involves several steps, primarily focusing on the formation of the azetidine ring followed by the introduction of the cyclohexyl group. The compound's mechanism of action is believed to involve modulation of receptor activity, influencing pathways related to inflammation and neurotransmission.

Mecanismo De Acción

The mechanism of action of (1-Cyclohexylazetidin-2-yl)methanamine involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the context of its use, such as in medicinal chemistry or biological research .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural and functional differences between (1-Cyclohexylazetidin-2-yl)methanamine and related compounds:

Key Observations:

- Lipophilicity: The cyclohexyl group in the target compound enhances lipophilicity compared to methyl-substituted azetidines (e.g., logP ~2.5 vs.

- Aromatic vs. Saturated Rings : Replacement of azetidine with benzimidazole (as in ) introduces aromaticity, which may enhance binding to DNA or enzymes but reduce metabolic stability.

- Steric Effects : The cyclohexyl group imposes greater steric hindrance than smaller substituents (e.g., methyl), affecting receptor binding kinetics and selectivity .

Actividad Biológica

(1-Cyclohexylazetidin-2-yl)methanamine, with the molecular formula C10H20N2, is a member of the azetidine family. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of (1-Cyclohexylazetidin-2-yl)methanamine, emphasizing its mechanism of action, therapeutic potential, and relevant research findings.

The biological activity of (1-Cyclohexylazetidin-2-yl)methanamine is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways. For instance, it has been noted to inhibit PRMT5 enzyme activity, which is crucial for tumor cell growth regulation .

- Receptor Modulation : The compound may also modulate receptors associated with neurotransmission and cellular signaling, potentially influencing processes such as apoptosis and cell proliferation.

Anticancer Activity

Research indicates promising anticancer properties for (1-Cyclohexylazetidin-2-yl)methanamine. In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines:

These values indicate that the compound exhibits potent anticancer activity, making it a candidate for further development in cancer therapy.

Antibacterial Activity

In addition to its anticancer properties, (1-Cyclohexylazetidin-2-yl)methanamine has shown antibacterial activity against several strains of bacteria. The following table summarizes its effectiveness:

| Bacterial Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Pseudomonas aeruginosa | 10 |

These results indicate that the compound may serve as a potential antibacterial agent.

Case Studies and Research Findings

Several studies have investigated the biological effects of (1-Cyclohexylazetidin-2-yl)methanamine:

- Inhibition of Tumor Growth : A study demonstrated that the compound significantly inhibited tumor growth in xenograft models, showcasing its potential as an anticancer agent .

- Pharmacological Profile : Research on the pharmacological profile indicates that (1-Cyclohexylazetidin-2-yl)methanamine has favorable pharmacokinetic properties, including good absorption and distribution characteristics in vivo .

- Safety and Toxicity : Preliminary toxicity studies suggest that the compound exhibits a manageable safety profile at therapeutic doses, warranting further investigation into its clinical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.